6-phenyl-1H-pyrrolo[2,3-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-phenyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-2-4-10(5-3-1)12-7-6-11-8-9-14-13(11)15-12/h1-9H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOBBDUWZLXZDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C2)C=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemo Diversification of 6 Phenyl 1h Pyrrolo 2,3 B Pyridine
Established Synthetic Pathways to the 6-phenyl-1H-pyrrolo[2,3-b]pyridine Core
The construction of the 7-azaindole (B17877) nucleus has been a significant synthetic challenge, often requiring specialized methods beyond those used for traditional indole (B1671886) synthesis. rsc.org Over the years, several key strategies have emerged for the synthesis of this important heterocyclic system.
Cyclocondensation reactions provide a direct method for constructing the pyridine (B92270) portion of the pyrrolo[2,3-b]pyridine system. One notable approach involves the reaction of a pre-formed aminopyrrole derivative with a compound containing an active methylene (B1212753) group. For instance, substituted 4-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitriles can be prepared through the reaction of 2-amino-1H-pyrrole-3-carbonitriles with 2-arylidenemalononitriles. juniperpublishers.com In a specific example, 2-amino-1-(2,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile reacts with benzylidenemalononitrile in ethanol with piperidine as a catalyst to afford 4-amino-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile in an 87% yield. juniperpublishers.com This reaction exemplifies the formation of the pyridine ring by annulation onto a pyrrole (B145914) precursor.
Table 1: Example of Cyclocondensation for Pyrrolo[2,3-b]pyridine Synthesis
| Pyrrole Precursor | Active Methylene Compound | Catalyst | Product | Yield |
|---|
The Madelung synthesis is a classical method for preparing indoles via the intramolecular cyclization of N-phenylamides at high temperatures with a strong base. wikipedia.org While traditional Madelung conditions are often too harsh and less effective for azaindole synthesis, modified versions and related intramolecular cyclization strategies have been developed. rsc.orgorganic-chemistry.org
A related and effective method is the Chichibabin-type cyclization. For example, 2-phenyl-7-azaindole can be synthesized through the lithium diisopropylamide (LDA)-mediated condensation of 2-fluoro-3-picoline and benzonitrile. nih.gov This reaction proceeds by the metalation of the picoline, addition to the benzonitrile, and subsequent intramolecular cyclization to form the pyrrole ring fused to the pyridine core. nih.gov This approach highlights a key strategy for azaindole construction: forming the pyrrole ring onto a pre-existing pyridine derivative.
| Starting Materials | Reagents | Product | Yield |
| 2-Fluoro-3-picoline, Benzonitrile | Lithium diisopropylamide (LDA) | 2-Phenyl-7-azaindole | 82% nih.gov |
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering mild and efficient pathways to complex heterocyclic systems. mdpi.comresearchgate.net These methods have been successfully applied to the construction of the 7-azaindole core.
One prominent strategy involves a two-step procedure starting from an aminopyridine derivative. For example, 2-substituted 7-azaindoles can be synthesized from 2-amino-3-iodopyridine. organic-chemistry.org The first step is a Sonogashira coupling between the iodopyridine and a terminal alkyne to form a 2-amino-3-(alkynyl)pyridine intermediate. The subsequent step is an intramolecular C-N cyclization, facilitated by potassium tert-butoxide and catalytic 18-crown-6, to furnish the desired 2-substituted 7-azaindole in excellent yields. organic-chemistry.org This sequence allows for the introduction of various substituents at the 2-position, including alkyl, aryl, and cycloalkyl groups. organic-chemistry.org
Another powerful approach is the Suzuki-Miyaura cross-coupling. A chemoselective Suzuki-Miyaura coupling can be performed at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate, followed by a Buchwald-Hartwig amination at the C-4 position. nih.gov This highlights the utility of palladium catalysis in selectively building upon a pre-functionalized pyrrolopyridine scaffold. nih.gov
Table 2: Two-Step Palladium-Catalyzed Synthesis of 2-Substituted 7-Azaindoles
| Step | Reaction | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Sonogashira Coupling | 2-Amino-3-iodopyridine, Terminal Alkyne, Pd Catalyst | High yield of 2-amino-3-(alkynyl)pyridines organic-chemistry.org |
Novel Approaches and Strategic Retrosynthetic Analysis for this compound
Modern synthetic chemistry prioritizes the development of routes that are not only effective but also efficient, scalable, and allow for precise molecular editing.
Further advancements focus on transition-metal-free methods. For instance, a tandem Madelung indole synthesis mediated by a LiN(SiMe3)2/CsF system has been developed for N-methyl-2-phenylindoles, achieving high yields in a one-pot process. organic-chemistry.org While demonstrated for indoles, the adaptation of such efficient, one-pot methodologies to azaindole synthesis represents a key area of ongoing research aimed at improving scalability and reducing costs.
The ability to selectively functionalize the this compound core is critical for structure-activity relationship (SAR) studies. ntnu.nomdpi.com The 7-azaindole nucleus has multiple positions available for substitution, and controlling the regioselectivity of reactions is a significant challenge.
Selective functionalization at the 6-position of the pyridine ring can be achieved through a Reissert-Henze type reaction on the corresponding N-oxide. researchgate.net This method allows for the direct introduction of halogen (Cl, Br, I), cyano, and thiocyanato groups onto the pyridine portion of the scaffold. researchgate.net
Cross-coupling reactions are also vital for functionalization. However, the presence of multiple reactive sites can lead to challenges in selectivity. For instance, in a 2-iodo-4-chloro-pyrrolopyridine derivative, attempts at Buchwald-Hartwig amination at the C-4 position can be complicated by the preferential oxidative addition of palladium at the more reactive C-2 iodo-substituted position. nih.gov This necessitates a strategic approach where the order of reactions is carefully planned, such as performing a Suzuki coupling at C-2 before amination at C-4, to achieve the desired substitution pattern. nih.gov Such strategies are crucial for the synthesis of specifically substituted analogs like 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. nih.gov
Functionalization and Derivatization Strategies for this compound Analogs
The chemical versatility of the this compound core allows for extensive functionalization at several key positions. These modifications are instrumental in exploring the structure-activity relationships (SAR) of its derivatives. Strategies for derivatization often involve reactions targeting the pyrrole nitrogen (N-1), the C-3 position of the pyrrole ring, the C-5 position of the pyridine ring, and the C-6 phenyl group.
C-3 Position: The C-3 position of the pyrrole ring is often a primary site for electrophilic substitution. The introduction of substituents at this position can directly impact the hydrogen-bonding capabilities and steric profile of the molecule, which is crucial for its interaction with biological targets.
C-5 Position: Substituents at the C-5 position of the pyridine ring can modulate the electronic density of the entire heterocyclic system. For instance, the introduction of a trifluoromethyl group at the C-5 position of a 1H-pyrrolo[2,3-b]pyridine core has been shown to be a key factor in improving the biological activity of certain compounds, potentially by forming hydrogen bonds with target proteins.
N-1 Position: The pyrrole nitrogen (N-1) is a common site for alkylation and arylation. Substituents at this position can alter the molecule's lipophilicity and steric bulk. For example, in a series of 1-phenyl-1H-pyrrolo[2,3-b]pyridine derivatives, the presence of the phenyl group at N-1 enabled specific C-H bond functionalization, indicating the electronic influence of this substituent.
C-6 Phenyl Group: The phenyl group at the C-6 position offers a wide scope for modification. Substituents on this ring can influence the molecule's conformation and electronic properties through resonance and inductive effects. The introduction of electron-withdrawing groups like halogens or electron-donating groups such as alkoxy moieties on this phenyl ring can fine-tune the biological activity of the resulting derivatives.
The following table summarizes the potential impact of substituents at these key positions:
| Position | Type of Substituent | Potential Effects |
|---|---|---|
| C-3 | Electron-withdrawing groups | Modulation of acidity of N-H, potential for new interactions |
| C-3 | Electron-donating groups | Increased nucleophilicity of the pyrrole ring |
| C-5 | Halogens, CF3 | Enhanced metabolic stability, altered electronic distribution, potential for halogen bonding |
| N-1 | Alkyl/Aryl groups | Increased lipophilicity, steric hindrance, loss of H-bond donor capability |
| C-6 Phenyl | Alkoxy, Halogens | Modified electronic properties and steric profile, influencing binding affinity |
The introduction of diverse chemical functionalities is a cornerstone of chemo-diversification. Several classes of reactions are employed to append new moieties to the this compound scaffold.
N-alkylation: The nitrogen atom of the pyrrole ring can be readily alkylated using various alkyl halides in the presence of a base. This modification is a common strategy to introduce lipophilic groups and to probe the importance of the N-H proton for biological activity. For instance, in the synthesis of novel 6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-dione derivatives, a closely related scaffold, N-alkylation was a key step in the diversification of the lead compound.
Mannich bases: The Mannich reaction is a three-component condensation that allows for the introduction of aminomethyl groups, typically at the C-3 position of the pyrrole ring. This reaction involves an active hydrogen-containing substrate, formaldehyde, and a primary or secondary amine. The resulting Mannich bases are valuable in medicinal chemistry due to their potential to improve solubility and introduce new binding interactions. The synthesis of Mannich bases has been successfully applied to the 4-methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-dione scaffold by treating the parent compound with appropriate amines and formaldehyde.
Halogens: Halogenation of the pyrrolo[2,3-b]pyridine core can be achieved through various methods. Electrophilic halogenation often targets the electron-rich pyrrole ring, predominantly at the C-3 position. Halogenation of the pyridine ring is also possible and can significantly alter the electronic properties of the molecule.
Alkoxy Groups: Alkoxy groups are typically introduced as substituents on the C-6 phenyl ring. This is often achieved by employing appropriately substituted phenylboronic acids in cross-coupling reactions during the synthesis of the core scaffold. The presence of alkoxy groups can enhance the electron-donating character of the phenyl ring and provide additional points for hydrogen bonding.
The following table provides an overview of synthetic methods for introducing these moieties:
| Moiety | Synthetic Method | Typical Position |
|---|---|---|
| N-alkyl | Reaction with alkyl halides and a base | N-1 |
| Mannich bases | Reaction with formaldehyde and an amine | C-3 |
| Halogens | Electrophilic halogenation (e.g., with NBS, NCS) | C-3, Pyridine ring |
| Alkoxy | Incorporated via substituted starting materials (e.g., in Suzuki coupling) | C-6 phenyl |
The development of stereoselective methods for the synthesis of chiral molecules is of paramount importance in drug discovery, as different enantiomers can exhibit distinct pharmacological profiles. The stereoselective synthesis of chiral this compound derivatives is an area of growing interest.
Currently, the literature specifically detailing the asymmetric synthesis of this compound derivatives is limited. However, general strategies for the synthesis of chiral heterocyclic compounds can be considered. These approaches may include:
Chiral Resolution: The separation of a racemic mixture of a chiral this compound derivative into its individual enantiomers. This can be achieved through techniques such as chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
Chiral Pool Synthesis: The use of enantiomerically pure starting materials to construct the chiral this compound scaffold.
Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of a reaction that introduces a chiral center. For related heterocyclic systems, N-heterocyclic carbene-catalyzed reactions have been successfully employed for the asymmetric synthesis of chiral pyrazolo[3,4-b]pyridin-6-ones. Such catalytic systems could potentially be adapted for the stereoselective functionalization of the this compound core.
Further research is needed to develop efficient and practical methods for the stereoselective synthesis of chiral derivatives of this compound.
Green Chemistry Principles and Sustainable Synthesis of this compound
The application of green chemistry principles to the synthesis of complex molecules like this compound is crucial for minimizing environmental impact and improving the sustainability of chemical processes. While specific green synthetic routes for this exact compound are not extensively documented, general green chemistry strategies for the synthesis of related nitrogen-containing heterocycles can be applied.
Key green chemistry principles that can be incorporated into the synthesis of this compound derivatives include:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ethanol, or supercritical fluids.
Catalysis: Employing catalytic methods, including biocatalysis and metal catalysis, to improve reaction efficiency, reduce waste, and enable reactions to proceed under milder conditions. For example, the use of solid acid catalysts like K-10 montmorillonite has been reported for the microwave-assisted, solvent-free synthesis of pyrroles.
Energy Efficiency: Utilizing energy-efficient techniques such as microwave irradiation or ultrasound to accelerate reaction rates and reduce energy consumption. One-pot, multi-component reactions are also highly desirable as they reduce the number of synthetic steps and purification processes.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste.
The development of sustainable synthetic methodologies for this compound and its analogs is an important goal for future research, aiming to align the production of these valuable compounds with the principles of environmental stewardship.
Molecular Interactions and Structure Activity Relationship Sar of 6 Phenyl 1h Pyrrolo 2,3 B Pyridine Derivatives
Comprehensive Analysis of SAR for Specific Biological Targets
The strategic modification of the 1H-pyrrolo[2,3-b]pyridine scaffold has led to the discovery of potent inhibitors for a range of protein families. The structure-activity relationship is highly dependent on the specific target, with different substitution patterns being optimal for different enzymes and receptors.
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold are prominent among kinase inhibitors due to the core's ability to form key hydrogen bonds within the ATP binding site of kinases.
V600E B-RAF: The V600E mutation in the B-RAF kinase is a driver in many cancers, particularly melanoma. researchgate.net The FDA-approved drug Vemurafenib, a potent V600E B-RAF inhibitor, features a 1H-pyrrolo[2,3-b]pyridine core. caymanchem.com Its structure includes a 5-(4-chlorophenyl) substituent, demonstrating the importance of the phenyl group's position for this target. nih.gov SAR studies show that the pyrrolopyridine core acts as a hinge-binder. nih.gov Further optimization of related scaffolds indicated that adding a 6-amino group to a pyridine (B92270) core could form a hydrogen bond with the carbonyl of Cys532, and a bromine at the 5-position further enhanced activity. nih.gov Computational studies on other pyrrolo[2,3-b]pyridine derivatives have been used to screen for potential V600E-BRAF inhibitors. nih.gov
FGFR: Abnormal fibroblast growth factor receptor (FGFR) signaling is implicated in various tumors. A series of 1H-pyrrolo[2,3-b]pyridine derivatives has shown potent activity against FGFR1, 2, and 3. rsc.org Compound 4h from this series, for example, exhibited IC₅₀ values of 7 nM, 9 nM, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively. rsc.org Docking studies revealed that the 1H-pyrrolo[2,3-b]pyridine nucleus forms two hydrogen bonds with the hinge region residues E562 and A564. nih.gov A key π-π stacking interaction was observed between the 3,5-dimethoxyphenyl group of 4h and residue F489, while also forming a hydrogen bond with D641, highlighting the importance of the substituted phenyl moiety at the C-3 position for potent FGFR inhibition. nih.gov
c-Met: The HGF/MET signaling pathway is involved in numerous cancers, making the c-Met kinase an important therapeutic target. nih.gov Quantitative structure-activity relationship (QSAR) studies on 1H-pyrrolo[2,3-b]pyridine derivatives have identified key structural features for cytotoxicity, presumably through c-Met inhibition. For the most active compound, 7j (pIC₅₀ = 8.0), the presence of a 1-chloro-2-methylbenzene fragment was found to be highly effective. nih.gov Molecular dynamics simulations suggested that stable hydrogen bonds are formed between the inhibitor and residues Lys1110 and Met1160 in the c-Met kinase domain. nih.gov Other research into derivatives bearing a phenylpicolinamide moiety also identified potent c-Met inhibitors. nih.gov
CDK8: Cyclin-dependent kinase 8 (CDK8) is an oncogene associated with colorectal cancer. A novel 1H-pyrrolo[2,3-b]pyridine derivative, compound 22 (3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide), was discovered as a potent type II CDK8 inhibitor with an IC₅₀ of 48.6 nM. rjeid.com In another study, compound 46 was identified as a selective CDK8 inhibitor with an IC₅₀ of 57 nM, showing potential for treating psoriasis. nih.gov The SAR for these compounds indicates that the substituted phenyl group at the C-5 position of the pyrrolopyridine ring is a critical component for high-affinity binding. rjeid.comnih.gov
JAK3: Janus kinase 3 (JAK3) plays a crucial role in immune signaling. A series of 1H-pyrrolo[2,3-b]pyridine derivatives were developed as JAK3 inhibitors. mdpi.com SAR studies revealed that introducing a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring significantly increased JAK3 inhibitory activity. mdpi.com This led to the identification of compound 14c as a potent and moderately selective JAK3 inhibitor. mdpi.com
SGK-1: While the pyrrolopyridine scaffold is a versatile kinase inhibitor template, specific SAR studies for Serum/Glucocorticoid-Regulated Kinase 1 (SGK-1) are less prominent in the reviewed literature. Related heterocyclic cores like pyrazolo[3,4-b]pyrazine have been used to develop highly active and selective SGK-1 inhibitors. nih.gov
Interactive Table: SAR of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Kinase Inhibitors
| Target Kinase | Key Compound(s) | Position of Phenyl Group | Important Substitutions & SAR Findings | IC₅₀ | Reference(s) |
|---|---|---|---|---|---|
| V600E B-RAF | Vemurafenib | C-5 | 5-(4-chlorophenyl); 3-(propanesulfonamide-substituted 2,4-difluorophenyl)carbonyl. | Potent nM range | nih.gov |
| FGFR1/2/3 | Compound 4h | C-3 | 3-(3,5-dimethoxyphenyl); 5-trifluoromethyl. Forms H-bonds with hinge (E562, A564) and π-π stacking with F489. | 7, 9, 25 nM | rsc.org, nih.gov |
| c-Met | Compound 7j | N/A (QSAR study) | Fragment (1-chloro-2-methylbenzene) was key for activity. H-bonds with Lys1110, Met1160. | pIC₅₀ = 8.0 | nih.gov |
| CDK8 | Compound 22 | C-5 | 5-(3-(N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide)phenyl). Acts as a Type II inhibitor. | 48.6 nM | rjeid.com |
| JAK3 | Compound 14c | None | C4-cyclohexylamino and C5-carbamoyl groups are crucial for activity. | Potent nM range | mdpi.com |
The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to create antagonists for G-protein coupled receptors, such as the Corticotropin-Releasing Factor Receptor-1 (CRF-1).
CRF-1 antagonists: CRF-1 receptor antagonists are investigated for treating anxiety, depression, and other stress-related disorders. By constraining known 1H-pyrrolo[2,3-b]pyridine ligands, a new class of tricyclic-based CRF-1 antagonists was designed. The pyrrole-based molecule 19g was found to be a potent antagonist, binding to the CRF-1 receptor with a Kᵢ of 3.5 nM and inhibiting adrenocorticotropic hormone (ACTH) release with an IC₅₀ of 14 nM. This demonstrates that incorporating the pyrrolopyridine core into a more rigid tricyclic system can lead to high-affinity receptor modulators.
Interactive Table: SAR of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Receptor Modulators
| Target Receptor | Key Compound(s) | Structural Features | Biological Activity | Reference(s) |
|---|---|---|---|---|
| CRF-1 | Compound 19g | Tricyclic pyrrolopyridine core. | Kᵢ = 3.5 nM; IC₅₀ = 14 nM (ACTH release) | , |
Beyond kinases, derivatives of this scaffold have been developed to target other enzyme families.
NPP1/NPP3: Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a target for cancer immunotherapy as its inhibition can activate the STING pathway. Pyrrolopyridine derivatives have been developed as novel ENPP1 inhibitors. Compound 18p showed high potency with an IC₅₀ of 25.0 nM against ENPP1. Docking models indicate that the inhibitor binds in a pocket near two zinc ions, with key residues forming hydrogen bonds and metal coordination interactions. While these findings are specific to ENPP1, a related enzyme, specific SAR data for NPP3 using this scaffold was not identified in the reviewed literature.
Interactive Table: SAR of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Enzyme Modulators
| Target Enzyme | Key Compound(s) | Position of Phenyl Group | Important Substitutions & SAR Findings | IC₅₀ | Reference(s) |
|---|---|---|---|---|---|
| PDE4B | Compound 11h | N-1 | N-1-(3,4-dichlorophenyl); C-2-(3,3-difluoroazetidine)carboxamide. Amide ring size/hydrophobicity is key. | 0.14 µM | mdpi.com |
| ENPP1 | Compound 18p | N/A | Structure binds near zinc ions, forming H-bonds and metal coordination. | 25.0 nM | , |
Identification of Pharmacophoric Features within the 6-phenyl-1H-pyrrolo[2,3-b]pyridine Scaffold
The recurring success of the 1H-pyrrolo[2,3-b]pyridine core across different target classes points to a set of common pharmacophoric features that enable effective molecular recognition.
The primary pharmacophoric feature of the 1H-pyrrolo[2,3-b]pyridine scaffold is its ability to act as a hydrogen bond donor (via the pyrrole (B145914) N-H) and acceptor (via the pyridine N7 atom). In the context of kinase inhibition, this pattern mimics the adenine (B156593) portion of ATP, allowing it to form two or three canonical hydrogen bonds with the "hinge" region of the kinase domain, a critical interaction for anchoring the inhibitor. nih.gov
Beyond the hinge interactions, the scaffold serves as a rigid platform from which substituents can project into adjacent lipophilic and solvent-exposed regions. Molecular modeling of PDE4B inhibitors showed how various substituents on the core interact with the enzyme. mdpi.com For FGFR inhibitors, a hydrophobic pocket is occupied by a substituted phenyl ring, which is essential for potent activity. nih.gov Similarly, docking of CDK8 inhibitors shows the phenylpropenamide side chain extending into a specific hydrophobic pocket. rjeid.com
While the prompt specifies the this compound core, extensive research highlights that the precise location of the phenyl substituent on the pyrrolopyridine ring is a critical determinant of target specificity and binding affinity. The phenyl group, often further substituted, typically serves to occupy a hydrophobic pocket adjacent to the primary binding site, thereby increasing potency and selectivity.
At the C-5 Position: In many potent kinase inhibitors, such as the B-RAF inhibitor Vemurafenib and the CDK8 inhibitor 22 , the critical phenyl (or substituted phenyl) group is located at the C-5 position. nih.govrjeid.com This position allows the aromatic ring to project into the deep hydrophobic "back pocket" of the kinase, a feature often exploited in the design of Type I or Type II inhibitors.
At the C-3 Position: For FGFR inhibitors like 4h , the 3,5-dimethoxyphenyl group is placed at the C-3 position. This orientation allows for optimal π-π stacking with F489 and other hydrophobic interactions within the ATP binding site. nih.gov
At the N-1 Position: In the case of PDE4B inhibitors, a substituted phenyl group (e.g., 3,4-dichlorophenyl) is attached to the pyrrole nitrogen (N-1). mdpi.com This "northern" portion of the molecule is crucial for establishing the initial binding interactions. mdpi.com
Impact of Peripheral Modifications on Target Affinity and Selectivity
The this compound scaffold, also known as a 7-azaindole (B17877) ring system, serves as a crucial pharmacophore in the development of various targeted inhibitors, particularly for protein kinases. The affinity and selectivity of these compounds for their biological targets are profoundly influenced by modifications to the peripheral substituents on both the pyrrolopyridine core and the appended phenyl ring. Structure-activity relationship (SAR) studies have elucidated how these changes modulate the inhibitory potential of the derivatives.
A key area of modification is the 7-azaindole core itself. The nitrogen at position 7 allows for a crucial hydrogen bond interaction with the hinge region of many kinases, mimicking the adenine binding of ATP. nih.govmdpi.com For instance, in fibroblast growth factor receptor (FGFR) inhibitors, the 1H-pyrrolo[2,3-b]pyridine nucleus establishes two essential hydrogen bonds with the backbone carbonyl of glutamic acid (E562) and the amine group of alanine (B10760859) (A564) in the kinase hinge region. nih.gov
Further substitutions on the pyrrolopyridine ring system have been explored to enhance potency. The introduction of a trifluoromethyl group at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring in a series of FGFR inhibitors led to a significant, nearly 20-fold increase in activity against FGFR1 compared to the unsubstituted parent compound. nih.gov This enhancement is attributed to the formation of a hydrogen bond with the amino acid glycine (B1666218) 485 (G485). nih.gov
Modifications to the 6-phenyl ring are equally critical for optimizing target affinity and selectivity. In the context of FGFR inhibitors, altering the substitution pattern on the phenyl ring directly impacts potency. For example, replacing a meta-methoxy group on the phenyl ring with chlorine was found to decrease FGFR1 potency. nih.gov Conversely, introducing a 3,5-dimethoxyphenyl moiety resulted in a compound (4h) with potent pan-FGFR inhibitory activity. nih.gov This particular substitution allows the compound to more effectively occupy a hydrophobic pocket and maintain hydrogen bonding with aspartic acid 641 (D641), along with forming a crucial π-π stacking interaction with phenylalanine 489 (F489). nih.gov
Similarly, in the development of inhibitors for the serine/threonine-protein kinase B-Raf, specifically the V600E mutant, the nature of the substituent on the phenyl ring is a key determinant of activity. SAR studies on 7-azaindole derivatives revealed that specific substitutions are required for high potency. mdpi.com
The following tables summarize the impact of peripheral modifications on the target affinity of select this compound derivatives against various kinases.
Table 1: SAR of 1H-Pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors nih.gov Interactive Data Table
| Compound | 5-Position Substitution | 6-Phenyl Ring Substitution | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) |
|---|---|---|---|---|---|
| 1 | H | 3-methoxyphenyl | 1900 | - | - |
| 4a | CF₃ | 3-methoxyphenyl | 101 | - | - |
| 4b | CF₃ | 3-chlorophenyl | 225 | - | - |
| 4h | CF₃ | 3,5-dimethoxyphenyl | 7 | 9 | 25 |
Table 2: SAR of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives as PDE4B Inhibitors mdpi.com Interactive Data Table
| Compound | 4-Position Aryl Group | Amide Substituent | PDE4B IC₅₀ (µM) | Selectivity (PDE4D/PDE4B) |
|---|---|---|---|---|
| 11h | 3,4-dichlorophenyl | 3,3-difluoroazetidine | 0.14 | 6 |
These findings underscore the principle that fine-tuning the electronic and steric properties of peripheral groups on the this compound scaffold is a powerful strategy for developing potent and selective kinase inhibitors.
Ligand-Target Binding Kinetics and Thermodynamics (from in vitro studies)
The interaction between a ligand, such as a this compound derivative, and its biological target is not solely defined by binding affinity (often expressed as Kd or IC₅₀) but also by the kinetics and thermodynamics of the binding event. These parameters provide a more dynamic and detailed understanding of the molecular interaction, which is crucial for drug design and predicting in vivo efficacy. nih.govexcelleratebio.com
Binding kinetics describes the rates of the association (on-rate, k_on) and dissociation (off-rate, k_off) of the ligand-target complex. nih.govexcelleratebio.com The ratio of these two rates (k_off/k_on) determines the equilibrium dissociation constant (Kd). A slow off-rate, leading to a longer drug-target residence time, can result in a more sustained pharmacological effect, even if the drug is cleared from systemic circulation. excelleratebio.com This can be particularly advantageous for achieving prolonged target engagement in vivo. nih.gov
Binding thermodynamics provides insight into the forces driving the binding event. Isothermal titration calorimetry (ITC) is a key in vitro technique used to directly measure the heat changes upon binding, allowing for the determination of the binding affinity (Ka, the inverse of Kd), the binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. nih.gov
Enthalpy (ΔH) reflects the change in heat content of the system upon binding and is associated with the formation and breaking of non-covalent bonds like hydrogen bonds and van der Waals interactions.
Entropy (ΔS) represents the change in the randomness or disorder of the system, often influenced by the hydrophobic effect and conformational changes in the ligand and protein.
A favorable binding event is characterized by a negative Gibbs free energy change (ΔG), which is related to enthalpy and entropy by the equation: ΔG = ΔH - TΔS. By dissecting the binding event into its enthalpic and entropic contributions, researchers can better understand the nature of the interaction and guide rational drug design. For example, optimizing hydrogen bond networks can lead to a more favorable enthalpic contribution.
While the importance of kinetic and thermodynamic profiling is well-established for kinase inhibitors, specific experimental data for this compound derivatives are not extensively available in the public domain literature based on the conducted searches. Biophysical techniques such as Surface Plasmon Resonance (SPR) for kinetics and ITC for thermodynamics are the gold standards for these measurements. nih.gov Molecular dynamics simulations have been used to explore the stability of the binding of 7-azaindole derivatives to their targets, suggesting the importance of stable hydrogen bonds and other non-covalent interactions over time, but these are computational predictions rather than direct experimental measurements of kinetic or thermodynamic parameters. nih.gov The development of potent inhibitors based on the 7-azaindole scaffold, such as Vemurafenib, has heavily relied on structure-based design, where understanding the binding mode is paramount. nih.govchemicalbook.com Future studies providing detailed kinetic and thermodynamic data would be invaluable for further optimizing this promising class of compounds.
Elucidation of Mechanism of Action Moa at the Cellular and Subcellular Levels
Cellular Pathway Perturbations Induced by 6-phenyl-1H-pyrrolo[2,3-b]pyridine and its Analogs
Inhibition of Proliferation and Migration in Cellular Models
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have consistently demonstrated potent anti-proliferative and anti-migratory effects across a variety of cancer cell models. These compounds interfere with fundamental cellular processes required for tumor growth and metastasis.
One study reported a 3-substituted 1H-pyrrolo[2,3-b]pyridine derivative, compound 16h, which exhibited significant anti-proliferative activity against A549 (lung carcinoma), MDA-MB-231 (breast cancer), and MCF-7 (breast cancer) cell lines, with IC50 values ranging from 0.109 to 0.245 μM. nih.gov This compound also effectively suppressed the migration of A549 cells. nih.gov Furthermore, flow cytometry analysis revealed that compound 16h induced apoptosis in A549 cells in a dose-dependent manner and caused cell cycle arrest in the G0/G1 phase. nih.gov
Another series of 1H-pyrrolo[2,3-b]pyridine derivatives were evaluated for their inhibitory effects on c-Met, a receptor tyrosine kinase. Compound 9 from this series showed strong cell inhibition with IC50 values of 329 nM and 479 nM in MKN-45 (gastric cancer) and EBC-1 (lung cancer) cell lines, respectively. nih.gov
Additionally, a derivative identified as compound 4h, a potent fibroblast growth factor receptor (FGFR) inhibitor, was shown to inhibit the proliferation of 4T1 breast cancer cells and induce apoptosis. rsc.orgnih.gov This compound also significantly inhibited the migration and invasion of these cells. rsc.orgnih.gov
| Compound/Analog | Cell Line | Assay | IC50 (µM) | Source |
| Compound 16h | A549 (Lung) | Proliferation | 0.109 | nih.gov |
| MDA-MB-231 (Breast) | Proliferation | 0.245 | nih.gov | |
| MCF-7 (Breast) | Proliferation | - | nih.gov | |
| Compound 9 | MKN-45 (Gastric) | Proliferation | 0.329 | nih.gov |
| EBC-1 (Lung) | Proliferation | 0.479 | nih.gov | |
| Compound 4h | 4T1 (Breast) | Proliferation | Not specified | rsc.orgnih.gov |
Modulation of Key Signaling Cascades (e.g., MAPK, PI3K)
The anti-proliferative and anti-migratory effects of this compound analogs are a direct consequence of their ability to modulate critical intracellular signaling cascades. A primary mode of action is the inhibition of various protein kinases that are often dysregulated in cancer.
Fibroblast Growth Factor Receptor (FGFR) Pathway: Several 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of FGFRs. rsc.orgnih.gov The binding of fibroblast growth factors to FGFRs triggers receptor dimerization and autophosphorylation, leading to the activation of downstream pathways, including the RAS-MEK-ERK (MAPK) and PI3K-Akt signaling cascades, which are crucial for cell proliferation and survival. nih.gov By inhibiting FGFR, these compounds effectively block these downstream signals.
c-Met Signaling: The HGF/MET signaling pathway is implicated in numerous cancers, and its inhibition is a promising therapeutic strategy. researchgate.net Analogs of 1H-pyrrolo[2,3-b]pyridine have been designed as c-Met inhibitors, thereby interfering with this pathway. nih.gov
PI3K/mTOR Pathway: A novel derivative incorporating the 1H-pyrrolo[2,3-b]pyridine scaffold was identified as a dual inhibitor of PI3K and mTOR, two key components of a signaling pathway that is central to regulating cell growth, proliferation, and apoptosis. nih.gov Western blot analysis confirmed that this compound, 8o, inhibits the phosphorylation of Akt and S6 proteins, which are downstream effectors of the PI3K/mTOR pathway. nih.gov
Wnt/β-catenin Pathway: Traf2- and Nck-interacting kinase (TNIK) is a critical regulator of the Wnt/β-catenin signaling pathway, which is often aberrantly activated in colorectal cancer. The 1H-pyrrolo[2,3-b]pyridine scaffold was identified in an in-house screening as having a high inhibitory effect on TNIK. researchgate.net
STING Pathway: In the context of cancer immunotherapy, pyrrolopyridine derivatives have been developed as inhibitors of Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). tandfonline.comresearchgate.net ENPP1 is a negative regulator of the STING (Stimulator of Interferon Genes) pathway. By inhibiting ENPP1, these compounds enhance the STING-mediated innate immune response. Treatment with an ENPP1 inhibitor from this class, compound 18p, led to the induced expression of interferon-stimulated genes such as CXCL10, OAS1, and IFITM1. tandfonline.com
Molecular Targets and Downstream Signaling Events
Direct Binding Studies with Purified Proteins and Enzymes
The mechanism of action of 1H-pyrrolo[2,3-b]pyridine derivatives has been further elucidated through direct binding studies with purified proteins and enzymes, primarily through enzymatic assays and molecular docking simulations. These studies have identified several kinases as direct molecular targets.
For instance, compound 4h was found to be a potent inhibitor of FGFR1, FGFR2, and FGFR3 with IC50 values of 7 nM, 9 nM, and 25 nM, respectively. rsc.orgnih.gov Molecular docking studies of compound 4h with FGFR1 revealed that the 1H-pyrrolo[2,3-b]pyridine core forms crucial hydrogen bonds within the hinge region of the kinase. nih.gov
Another analog, compound 16h, was identified as a potent inhibitor of maternal embryonic leucine (B10760876) zipper kinase (MELK) with an IC50 of 32 nM. nih.gov However, it was noted that this compound is likely a multi-target kinase inhibitor. nih.gov
In a different study, compound 9 demonstrated strong inhibitory activity against c-Met kinase with an IC50 of 22.8 nM. nih.gov Furthermore, derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as inhibitors of V600E-BRAF, with compounds 34e and 35 showing potent inhibition with IC50 values of 0.085 µM and 0.080 µM, respectively. nih.gov
The 1H-pyrrolo[2,3-b]pyridine scaffold has also been utilized to develop inhibitors of Janus kinase 3 (JAK3), with compound 14c identified as a potent and moderately selective inhibitor. researchgate.net
| Compound/Analog | Target Kinase | IC50 | Source |
| Compound 4h | FGFR1 | 7 nM | rsc.orgnih.gov |
| FGFR2 | 9 nM | rsc.orgnih.gov | |
| FGFR3 | 25 nM | rsc.orgnih.gov | |
| Compound 16h | MELK | 32 nM | nih.gov |
| Compound 9 | c-Met | 22.8 nM | nih.gov |
| Compound 34e | V600E-BRAF | 85 nM | nih.gov |
| Compound 35 | V600E-BRAF | 80 nM | nih.gov |
| Compound 18p | ENPP1 | 25.0 nM | tandfonline.com |
Phenotypic Screening and Deconvolution Strategies
Phenotypic screening has been a valuable tool in the discovery of bioactive 1H-pyrrolo[2,3-b]pyridine derivatives. This approach involves screening compounds for a desired cellular phenotype without prior knowledge of the molecular target. Subsequent deconvolution strategies are then necessary to identify the specific protein(s) responsible for the observed effect.
An example of this is the discovery of 1H-pyrrolo[2,3-b]pyridine-based TNIK inhibitors. An in-house screening identified the 1H-pyrrolo[2,3-b]pyridine scaffold as having a high inhibitory effect on TNIK, a kinase involved in the Wnt signaling pathway. researchgate.net This initial phenotypic observation led to the design and synthesis of a series of potent TNIK inhibitors. researchgate.net
Another instance highlights the importance of target deconvolution. A 3-substituted 1H-pyrrolo[2,3-b]pyridine derivative, compound 16h, was initially identified as a potent MELK inhibitor. nih.gov However, subsequent research suggested that MELK expression is not essential for cancer growth, indicating that the anti-proliferative and anti-migratory effects of compound 16h are likely due to an off-target mechanism. nih.gov This underscores the necessity of thorough target validation and deconvolution studies to accurately define the mechanism of action of these compounds.
Investigation of Acquired or Intrinsic Resistance Mechanisms to this compound-based Modulators
The development of resistance, whether acquired or intrinsic, presents a significant challenge to the long-term efficacy of targeted cancer therapies, including those involving modulators based on the this compound scaffold. This scaffold, a derivative of 7-azaindole (B17877), is a common framework for kinase inhibitors. nih.govmdpi.com Consequently, understanding the mechanisms by which cancer cells develop resistance to these agents is crucial for optimizing their clinical application and for the rational design of next-generation inhibitors. Resistance mechanisms are broadly categorized into two types: on-target alterations, which directly affect the drug's binding site, and off-target modifications, which involve compensatory changes in other cellular pathways.
Acquired Resistance:
Acquired resistance emerges in cancer cells following a period of successful treatment with a targeted agent. This typically involves the selection and expansion of cell populations that have developed specific genetic or epigenetic alterations conferring a survival advantage in the presence of the drug. For kinase inhibitors with a 7-azaindole core, several well-documented mechanisms of acquired resistance are likely applicable to this compound-based modulators.
One of the most common mechanisms of acquired resistance is the emergence of secondary mutations in the target kinase's ATP-binding pocket. These mutations can sterically hinder the binding of the inhibitor or alter the conformation of the binding site, thereby reducing the drug's affinity and efficacy. While specific mutations conferring resistance to this compound-based modulators have not been extensively documented in publicly available literature, the principles derived from structurally related inhibitors are highly relevant. For instance, in the context of BRAF inhibitors, which can feature a 7-azaindole scaffold, acquired resistance can be mediated by a "RAF kinase switch" where other RAF isoforms compensate for the inhibited one. avantorsciences.com
Another significant mechanism of acquired resistance is the activation of bypass signaling pathways . Cancer cells can adapt to the inhibition of a primary signaling pathway by upregulating parallel or downstream pathways that promote cell survival and proliferation. For example, if a this compound-based modulator effectively inhibits a specific kinase, cancer cells might compensate by activating another kinase or signaling cascade that can fulfill a similar pro-survival function. avantorsciences.com This highlights the robustness and plasticity of cancer cell signaling networks.
Intrinsic Resistance:
Intrinsic, or primary, resistance refers to the inherent lack of response of a tumor to a particular drug from the outset of treatment. This can be due to a variety of pre-existing factors within the cancer cells.
One key mechanism of intrinsic resistance is the overexpression of drug efflux pumps . These are transmembrane proteins, such as P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP/ABCG2), and Multidrug Resistance-associated Protein 1 (MRP1), that actively transport a wide range of xenobiotics, including anticancer drugs, out of the cell. nih.gov This reduces the intracellular concentration of the drug to sub-therapeutic levels, rendering it ineffective. Studies on azaindole derivatives have shown that some compounds can be substrates for these efflux pumps, and their efficacy can be limited in cells with high levels of pump expression. nih.gov However, some novel azaindole derivatives have been specifically designed to overcome this mechanism of resistance. nih.gov
Furthermore, the baseline expression of certain oncogenes or the mutational status of key signaling molecules can confer intrinsic resistance. For instance, tumors harboring mutations in the KRAS oncogene are often resistant to inhibitors of upstream signaling molecules like the epidermal growth factor receptor (EGFR). This is because the constitutively active KRAS bypasses the need for upstream signaling. researchgate.net Similarly, the inherent activity of other survival pathways can render cells less dependent on the pathway targeted by the this compound-based modulator.
The overexpression of kinases involved in the DNA damage response, such as Ataxia-Telangiectasia and Rad3-related (ATR) kinase, is another mechanism linked to chemoresistance. nih.gov Some 7-azaindole derivatives have been explored as inhibitors of these kinases to act as chemosensitizing agents, suggesting that the baseline activity of these pathways could contribute to intrinsic resistance to other kinase inhibitors. nih.govtandfonline.com
The table below summarizes the potential resistance mechanisms to this compound-based modulators based on findings from structurally related compounds.
| Resistance Mechanism | Type | Description | Potential Impact on this compound Modulators |
| Target Kinase Mutations | Acquired | Amino acid substitutions in the ATP-binding pocket of the target kinase reduce drug affinity. | Decreased binding and inhibition of the target kinase. |
| Bypass Pathway Activation | Acquired | Upregulation of alternative signaling pathways that promote cell survival and proliferation, compensating for the inhibited pathway. | The drug's effect is circumvented, leading to continued cancer cell growth. |
| Drug Efflux Pump Overexpression | Intrinsic/Acquired | Increased expression of membrane transporters (e.g., P-gp, ABCG2, MRP1) that actively remove the drug from the cell. nih.gov | Reduced intracellular drug concentration, leading to insufficient target inhibition. |
| Pre-existing Downstream Mutations | Intrinsic | Presence of mutations in signaling molecules downstream of the drug's target (e.g., KRAS mutations). researchgate.net | The targeted pathway is already bypassed, making the inhibitor ineffective. |
| Upregulation of DNA Damage Response Kinases | Intrinsic | High baseline activity of kinases like ATR that contribute to chemoresistance. nih.gov | Increased cellular repair and survival mechanisms may counteract the drug's effects. |
Computational Chemistry and Molecular Modeling of 6 Phenyl 1h Pyrrolo 2,3 B Pyridine Systems
Quantum Mechanical Studies and Electronic Structure Analysis
Quantum mechanical methods are instrumental in elucidating the fundamental electronic properties of 6-phenyl-1H-pyrrolo[2,3-b]pyridine systems, which in turn govern their chemical behavior and biological activity.
Conformational Analysis and Tautomerism
Tautomerism is another important consideration for the 1H-pyrrolo[2,3-b]pyridine ring system. nist.govacs.org The hydrogen atom on the pyrrole (B145914) nitrogen can potentially migrate to the nitrogen atom of the pyridine (B92270) ring, resulting in different tautomeric forms. acs.org The relative stability of these tautomers is influenced by the electronic effects of substituents and the surrounding environment. acs.org Quantum mechanical calculations are essential for determining the most stable tautomeric form under different conditions, which is crucial for understanding its interaction with biological targets. acs.org
Electrostatic Potential and Reactivity Prediction
The molecular electrostatic potential (MEP) surface is a valuable tool for predicting the reactivity of this compound derivatives. The MEP map illustrates the charge distribution within the molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). ajchem-a.com These regions are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. For instance, the nitrogen atoms of the pyrrolopyridine ring system are typically regions of negative electrostatic potential, making them likely sites for hydrogen bonding interactions with protein residues. ajchem-a.comnih.gov
Density Functional Theory (DFT) calculations are commonly employed to compute the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. ajchem-a.com The energy gap between the HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability. ajchem-a.com A smaller energy gap generally suggests higher reactivity. These calculations help in understanding how modifications to the this compound scaffold can modulate its electronic properties and, consequently, its biological activity. ajchem-a.com
Molecular Docking and Dynamics Simulations for Target Binding Prediction
Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the binding of this compound derivatives to their biological targets, such as protein kinases. scilit.commdpi.com
Characterization of Ligand-Protein Interactions
Molecular docking studies have been instrumental in elucidating the binding modes of this compound derivatives within the active sites of various protein kinases, including c-Met and V600E-BRAF. ajchem-a.comscilit.com These studies reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to the binding affinity. ajchem-a.comnih.govnih.gov
For example, the nitrogen atoms of the pyrrolo[2,3-b]pyridine core often act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in the hinge region of kinases. nih.govresearchgate.net The phenyl group can engage in hydrophobic interactions with nonpolar residues in the binding pocket. ajchem-a.com Furthermore, the aromatic nature of both the phenyl and pyrrolopyridine rings allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine or tyrosine. nih.gov
Table 1: Key Ligand-Protein Interactions of Pyrrolo[2,3-b]pyridine Derivatives
| Target Protein | Interacting Residues | Type of Interaction | Reference |
| c-Met Kinase | Met1160, Lys1110 | Hydrogen Bonds | researchgate.net |
| V600E-BRAF Kinase | Key residues for V600E-BRAF | Hydrogen Bonds, Hydrophobic Interactions | ajchem-a.com |
| FGFR1 | F489, D641, G485 | π-π Stacking, Hydrogen Bonds | nih.gov |
Analysis of Binding Affinity and Stability within Active Sites
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability over time. scilit.com By simulating the movements of the ligand and protein atoms, MD can reveal how the interactions change and whether the ligand remains stably bound in the active site. scilit.com
Binding free energy calculations, often performed using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA), can provide a quantitative estimate of the binding affinity. scilit.com These calculations consider various energy components, including van der Waals forces, electrostatic interactions, and solvation energies, to predict the strength of the ligand-protein interaction. scilit.com Such analyses are crucial for ranking different derivatives and guiding the design of compounds with improved potency. scilit.com
In Silico ADMET Prediction and Druggability Assessment
In addition to predicting target binding, computational methods are widely used to assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates. nih.govnih.gov This early-stage evaluation helps to identify potential liabilities and guide the optimization of compounds to improve their pharmacokinetic and safety profiles. nih.gov
Several computational models are available to predict various ADMET parameters for this compound derivatives. These models are typically based on the analysis of large datasets of compounds with known experimental ADMET properties. nih.gov
Table 2: Predicted ADMET Properties of a Pyrrolo[2,3-b]pyridine Derivative
| Property | Predicted Value/Classification | Significance | Reference |
| Human Intestinal Absorption | Good | Potential for oral bioavailability | nih.gov |
| Blood-Brain Barrier Penetration | May have difficulty crossing | Lower potential for CNS side effects | nih.gov |
| Cytochrome P450 Inhibition | Moderate inhibitory activity | Potential for drug-drug interactions | nih.gov |
| Toxicity | Low predicted toxicity | Favorable safety profile | nih.gov |
Druggability assessment also involves evaluating whether a compound adheres to certain empirical rules, such as Lipinski's rule of five, which predicts oral bioavailability. nih.gov These rules consider properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. By analyzing these properties for this compound derivatives, chemists can design molecules with a higher probability of becoming successful drugs. ajchem-a.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govbrieflands.com The fundamental principle is that variations in the structural or physicochemical properties of molecules within a series are correlated with changes in their biological effects. brieflands.com
A QSAR model is essentially an equation where the biological activity is the dependent variable, and molecular descriptors are the independent variables. These descriptors are numerical representations of molecular properties, which can be categorized as:
1D: Bulk properties like molecular weight.
2D: Based on the 2D structure, such as topological indices, connectivity, and counts of chemical features. brieflands.com
3D: Derived from the 3D conformation of the molecule, including steric and electronic fields. brieflands.com
The process involves selecting a dataset of compounds with known activities, calculating a wide range of descriptors, and then using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to generate and validate a predictive model. brieflands.comnih.gov For instance, a QSAR study on 1H-pyrrolo[2,3-b]pyridine derivatives was conducted to predict their cytotoxic activity against the c-Met kinase, using molecular fingerprints as descriptors. nih.gov Such models are invaluable for predicting the activity of newly designed, unsynthesized compounds, prioritizing them for synthesis, and providing insights into the structural features crucial for bioactivity. brieflands.com
2D- and 3D-QSAR Methodologies (e.g., CoMFA, CoMSIA)
Three-dimensional QSAR (3D-QSAR) methods provide a more detailed understanding of structure-activity relationships by considering the 3D properties of molecules. brieflands.com Among the most widely used 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).
Comparative Molecular Field Analysis (CoMFA) CoMFA generates a QSAR model by correlating the biological activity of a set of molecules with their 3D steric and electrostatic fields. The process involves:
Alignment: A set of structurally related compounds (a training set) are aligned or superimposed based on a common substructure or a pharmacophore.
Field Calculation: The aligned molecules are placed in a 3D grid. At each grid point, the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies with a probe atom are calculated.
PLS Analysis: Partial Least Squares (PLS) regression is then used to derive a linear relationship between the variations in the field values (the independent variables) and the biological activities (the dependent variable).
The results are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a green contour in a steric map indicates a region where bulky groups enhance activity, while a yellow contour suggests that bulk is detrimental. mdpi.com
Comparative Molecular Similarity Indices Analysis (CoMSIA) CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, calculates three other descriptor fields: hydrophobic, hydrogen bond donor, and hydrogen bond acceptor. mdpi.com It uses a Gaussian function for calculating the distance dependence of the fields, which results in smoother contour maps and can avoid some of the singularities that occur in CoMFA at atomic positions. mdpi.com
While no specific CoMFA/CoMSIA studies on this compound have been published, numerous studies on related heterocyclic systems demonstrate the power of these methods. For example, a 3D-QSAR study on thieno-pyrimidine derivatives as breast cancer inhibitors yielded robust CoMFA and CoMSIA models with high predictive power. mdpi.com The statistical validation of these models is crucial, typically involving cross-validation (q²) and external validation (r²_pred) to ensure their reliability.
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (External Test Set) | Field Contributions |
|---|---|---|---|---|
| CoMFA | 0.818 | 0.917 | 0.794 | Steric: 67.7%, Electrostatic: 32.3% |
| CoMSIA | 0.801 | 0.897 | 0.762 | Steric, Electrostatic, Hydrophobic, H-Bond Acceptor, H-Bond Donor |
Pharmacophore Modeling and Virtual Screening
Pharmacophore Modeling A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. nih.gov These features are not individual atoms but rather functional groups with specific properties. nih.gov
| Feature | Abbreviation | Description |
|---|---|---|
| Hydrogen Bond Acceptor | HBA | A group capable of accepting a hydrogen bond (e.g., carbonyl oxygen, pyridine nitrogen). |
| Hydrogen Bond Donor | HBD | A group capable of donating a hydrogen bond (e.g., amine, hydroxyl). |
| Hydrophobic | H | A non-polar group (e.g., alkyl, aryl). |
| Aromatic Ring | AR | An aromatic ring system. |
| Positive Ionizable | PI | A group that is positively charged at physiological pH (e.g., amine). |
| Negative Ionizable | NI | A group that is negatively charged at physiological pH (e.g., carboxylate). |
Pharmacophore models can be generated in two primary ways:
Ligand-based: When the 3D structure of the target is unknown, a model is created by superimposing a set of active molecules and extracting their common chemical features. researchgate.net
Structure-based: When the target's 3D structure (e.g., from X-ray crystallography) is available, the model is derived from the key interactions observed between the target and a bound ligand. nih.gov
For the this compound scaffold, a structure-based approach would be highly effective, given the availability of crystal structures for many kinases. The 7-azaindole (B17877) core is known to form bidentate hydrogen bonds with the kinase hinge region, which would be a critical component of any pharmacophore model. researchgate.net
Virtual Screening Once a validated pharmacophore model is developed, it can be used as a 3D query to rapidly search large databases of chemical compounds, a process known as virtual screening. mdpi.com This technique filters vast libraries, which can contain millions of compounds, to identify molecules that match the pharmacophore and are therefore likely to be active against the target of interest. The "hit" compounds identified through this process can then be subjected to further computational analysis, such as molecular docking, before being prioritized for experimental testing. mdpi.com This approach significantly accelerates the discovery of novel lead compounds by focusing experimental efforts on the most promising candidates. nih.gov
Preclinical Biological Evaluation of 6 Phenyl 1h Pyrrolo 2,3 B Pyridine Derivatives
In Vitro Efficacy and Potency Profiling in Cell-Based Assays
The initial stages of preclinical evaluation for 1H-pyrrolo[2,3-b]pyridine derivatives heavily rely on in vitro assays to determine their efficacy and potency against specific biological targets and cancer cell lines.
Enzyme Inhibition Assays (IC50 determination)
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been extensively evaluated as inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds.
Researchers have identified potent inhibitors against several kinase targets. For instance, a series of 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives were designed as inhibitors of maternal embryonic leucine (B10760876) zipper kinase (MELK), with the optimized compound 16h showing an IC50 of 32 nM. researchgate.net In another study, compound 4h , a derivative with substitutions at the 5-position of the pyrrolopyridine ring and on a connected phenyl group, exhibited potent, low-nanomolar inhibitory activity against Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3. nih.govrsc.org
Similarly, derivatives have been developed as potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a target implicated in Alzheimer's disease. Compounds 41 , 46 , and 54 from this series displayed exceptionally low IC50 values of 0.22, 0.26, and 0.24 nM, respectively. nih.gov Furthermore, a derivative identified as compound 22 , which features a (1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl moiety, was discovered as a potent type II inhibitor of Cyclin-Dependent Kinase 8 (CDK8) with an IC50 of 48.6 nM. acs.org Other targets successfully inhibited by this class of compounds include c-Met and Ataxia-Telangiectasia Mutated (ATM) kinase. acs.orgfigshare.com
| Compound | Target Enzyme | IC50 (nM) | Reference |
|---|---|---|---|
| Compound 16h | MELK | 32 | researchgate.net |
| Compound 4h | FGFR1 | 7 | nih.gov |
| FGFR2 | 9 | ||
| FGFR3 | 25 | ||
| Compound 41 | GSK-3β | 0.22 | nih.gov |
| Compound 46 | 0.26 | ||
| Compound 54 | 0.24 | ||
| Compound 22 | CDK8 | 48.6 | acs.org |
Cell Proliferation and Viability Assays in Relevant Cell Lines
Following the confirmation of enzyme inhibition, the anti-proliferative activity of these derivatives is assessed against a panel of human cancer cell lines. These assays determine the compound's ability to inhibit cancer cell growth and viability.
The MELK inhibitor 16h demonstrated excellent anti-proliferative effects with IC50 values ranging from 0.109 μM to 0.245 μM in A549 (lung carcinoma), MDA-MB-231, and MCF-7 (breast cancer) cell lines. researchgate.net The FGFR inhibitor 4h was shown to effectively inhibit the proliferation of 4T1 breast cancer cells. nih.govrsc.org In studies targeting c-Met, a related derivative, compound 9 , showed strong cell inhibition in MKN-45 (gastric cancer) and EBC-1 (lung cancer) cell lines with IC50 values of 329 nM and 479 nM, respectively. acs.org
The GSK-3β inhibitor 41 exhibited low cytotoxicity in SH-SY5Y neuroblastoma cells, with a survival rate of over 70% at a high concentration of 100 μM, indicating a favorable therapeutic window for non-cancer applications. nih.gov Additionally, derivatives designed as colchicine-binding site inhibitors showed potent activities against HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 cells, with compound 10t being the most active, with IC50 values between 0.12 and 0.21 μM. tandfonline.com
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound 16h | A549 | Lung Carcinoma | 0.109 | researchgate.net |
| MDA-MB-231 | Breast Cancer | 0.198 | ||
| MCF-7 | Breast Cancer | 0.245 | ||
| Compound 9 | MKN-45 | Gastric Cancer | 0.329 | acs.org |
| Compound 9 | EBC-1 | Lung Cancer | 0.479 | |
| Compound 10t | HeLa | Cervical Cancer | 0.12 | tandfonline.com |
| SGC-7901 | Gastric Cancer | 0.18 | ||
| MCF-7 | Breast Cancer | 0.21 |
Cellular Pathway Modulation Assays (e.g., cytokine release, phosphorylation)
To understand the mechanism of action, researchers investigate how these compounds modulate specific cellular signaling pathways. This often involves measuring changes in protein phosphorylation, a key event in kinase-mediated signaling, or the release of signaling molecules like cytokines.
The GSK-3β inhibitor 41 was shown to increase the phosphorylation of GSK-3β at its inhibitory Serine-9 site in a dose-dependent manner. nih.gov This action consequently inhibited the hyperphosphorylation of the tau protein, a key pathological event in Alzheimer's disease. nih.gov Further mechanistic studies showed that this compound also promoted neurite outgrowth in SH-SY5Y cells by up-regulating neurogenesis markers. nih.gov
The CDK8 inhibitor 22 was found to indirectly inhibit the activity of β-catenin, leading to the downregulation of the WNT/β-catenin signaling pathway. acs.org This disruption of a critical oncogenic pathway resulted in cell cycle arrest at the G2/M and S phases and induced apoptosis in A549 lung cancer cells. researchgate.netacs.org The FGFR inhibitor 4h was also confirmed to induce apoptosis and significantly inhibit the migration and invasion of 4T1 cells. nih.govrsc.org
In Vivo Pharmacological Studies in Relevant Animal Models (Mechanistic and Proof-of-Concept)
Promising candidates from in vitro studies are advanced to in vivo testing in animal models to assess their efficacy and mechanism of action in a whole-organism context.
Efficacy Assessment in Disease Models (e.g., anti-diabetic activity in mice)
The therapeutic potential of 1H-pyrrolo[2,3-b]pyridine derivatives has been demonstrated in various disease models. In oncology, the CDK8 inhibitor 22 was shown to significantly inhibit tumor growth in colorectal cancer (CRC) xenograft models. acs.org Similarly, the ATM inhibitor 25a , when combined with the standard chemotherapeutic agent irinotecan (B1672180), demonstrated synergistic antitumor efficacy in HCT116 and SW620 xenograft models, with tumor growth inhibition (TGI) of 79.3% and 95.4%, respectively. figshare.com
Beyond cancer, these derivatives show promise for other conditions. In a zebrafish model of Alzheimer's disease, the GSK-3β inhibitor 41 effectively ameliorated dyskinesia (movement disorders), highlighting its potential as a neuroprotective agent. nih.gov While specific anti-diabetic studies on 6-phenyl-1H-pyrrolo[2,3-b]pyridine were not found, related pyrrolopyridine isomers have been investigated for this purpose, suggesting a potential avenue for future research with this scaffold. nih.gov
Pharmacodynamic Biomarker Analysis
Pharmacodynamic (PD) studies are conducted to confirm that the drug is interacting with its intended target in vivo and eliciting the desired biological response. This involves measuring biomarkers related to the drug's mechanism of action in tissues from treated animals.
For the CDK8 inhibitor 22 , mechanism studies in vivo confirmed that its anti-tumor activity was linked to the targeted inhibition of CDK8, leading to the downregulation of the WNT/β-catenin signaling pathway. acs.org For the ATM inhibitor 25a , the synergistic antitumor effect with irinotecan was mechanistically linked to the inhibition of the ATM pathway in the tumor tissue. figshare.com These PD biomarker analyses are crucial for validating the mechanism of action and guiding the clinical development of these compounds.
Target Engagement Studies in Biological Systems
Target engagement studies are designed to confirm that a drug candidate interacts with its intended biological target in a cellular or in vivo context. For derivatives of the closely related pyrrolo[2,3-d]pyrimidine scaffold, which shares structural similarities with the 1H-pyrrolo[2,3-b]pyridine core, research has demonstrated potent engagement with specific protein kinases.
One area of significant interest has been the inhibition of Colony-Stimulating Factor 1 Receptor (CSF1R), a key player in the regulation of macrophage development and function, making it a promising target for various diseases, including cancer and inflammatory conditions. In a study focused on pyridine-based pyrrolo[2,3-d]pyrimidine analogs, substitutions at the C-6 position of the core scaffold were found to be critical for potent CSF1R inhibition.
A series of compounds were synthesized and evaluated for their ability to inhibit CSF1R kinase activity. The inhibitory concentrations (IC50), which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined. Notably, compounds with a 3-pyridyl unit at the C-6 position, flanked by various arylamines, demonstrated significant potency. For instance, compound 12b emerged as a highly potent inhibitor of CSF1R, with an IC50 value in the low nanomolar range, comparable to the established CSF1R inhibitor Pexidartinib. mdpi.com This demonstrates clear target engagement within a biological system.
Table 1: CSF1R Kinase Inhibitory Activity of C-6 Substituted Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | Substitution at C-6 | CSF1R IC50 (nM) |
|---|---|---|
| 12b | 6-((2,3-Dimethylbenzyl)amino)pyridin-3-yl | Low nanomolar range |
| Pexidartinib (Reference) | - | Comparable to 12b |
Investigation of Selectivity and Off-Target Effects (Preclinical Scope)
While potent target engagement is essential, the selectivity of a drug candidate is equally important to minimize the potential for off-target effects and associated toxicities. Kinase inhibitors, in particular, often face challenges with selectivity due to the highly conserved nature of the ATP-binding pocket across the kinome.
Preclinical investigations into the selectivity of pyrrolo[2,3-d]pyrimidine derivatives have involved screening against panels of other kinases. For the potent CSF1R inhibitor, compound 14c , a selectivity screen against a panel of 50 different kinases was performed. mdpi.com The results of this screening are crucial for understanding the compound's broader interaction profile.
At a concentration of 1 µM, compound 14c demonstrated a high degree of selectivity for CSF1R. mdpi.com Its inhibitory activity against closely related kinases such as Fms-like tyrosine kinase 3 (FLT3), KIT, and Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) was minimal. mdpi.com This high selectivity is a promising characteristic for a therapeutic candidate, suggesting a lower likelihood of off-target effects mediated by these other kinases.
Table 2: Kinase Selectivity Profile of Compound 14c (1 µM)
| Kinase | % Inhibition |
|---|---|
| CSF1R | High |
| FLT3 | 26% |
| KIT | 18% |
| PDGFRβ | 8% |
The concept of a selectivity score (S-score) is often employed to quantify inhibitor selectivity, providing a more standardized metric for comparison. mdpi.com While not explicitly calculated in the initial report for compound 14c , the low percentage of inhibition against other kinases points towards a favorable selectivity profile. Further comprehensive profiling against larger kinase panels is a standard step in preclinical development to build a more complete picture of a compound's off-target interaction landscape.
In other studies involving the broader class of 1H-pyrrolo[2,3-b]pyridine derivatives, compounds have been identified with high selectivity for other kinase targets. For example, derivatives have been developed as potent and highly selective inhibitors of Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response. nih.govresearchgate.netfigshare.com One such compound, 25a , exhibited over 700-fold selectivity for ATM over other members of the PIKK family of kinases. nih.govfigshare.com Similarly, research into Glycogen Synthase Kinase-3β (GSK-3β) inhibitors for Alzheimer's disease has yielded 1H-pyrrolo[2,3-b]pyridine derivatives with high selectivity against a panel of 24 other structurally similar kinases. nih.gov
These examples underscore the adaptability of the 1H-pyrrolo[2,3-b]pyridine scaffold in achieving high target selectivity, a key determinant for the successful progression of a compound from preclinical to clinical development.
Analytical Methodologies for Research on 6 Phenyl 1h Pyrrolo 2,3 B Pyridine
Spectroscopic Techniques for Structural Elucidation and Purity Assessment of Synthetic Productsuni-rostock.deamazonaws.comacs.orgresearchgate.netrsc.orgipb.ptrsc.orgrsc.org
Spectroscopic methods are indispensable for confirming the chemical structure and assessing the purity of newly synthesized 6-phenyl-1H-pyrrolo[2,3-b]pyridine compounds.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR)uni-rostock.deamazonaws.comacs.orgresearchgate.netrsc.orgipb.ptrsc.orgrsc.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound derivatives. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed.
¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms within the molecule. For instance, in the ¹H NMR spectrum of a derivative, 1-cyclohexyl-4-(4-hydroxyphenyl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile, specific proton signals can be assigned to the various aromatic and aliphatic parts of the molecule. uni-rostock.de The chemical shifts (δ) are reported in parts per million (ppm) and are influenced by the electronic effects of neighboring atoms and functional groups. ipb.pt
¹³C NMR complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for the confirmation of the number and type of carbon environments. amazonaws.comipb.pt
2D NMR techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning complex structures. These methods reveal correlations between protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, respectively. ipb.pt For example, HMBC can be instrumental in differentiating between regioisomers formed during synthesis. ipb.pt The structures of novel 7-azaindole (B17877) derivatives are often confirmed using a combination of ¹H NMR, ¹³C NMR, and other spectroscopic data. rsc.orgrsc.org
Below is an interactive table summarizing representative NMR data for a 7-azaindole derivative.
| Proton (¹H) | Chemical Shift (δ, ppm) | Carbon (¹³C) | Chemical Shift (δ, ppm) |
| H-5 | 8.50 | C4 | 141.29 |
| H-4 | 7.92 | C6 | 140.58 |
| H-3 | 7.45 | C1 | 138.91 |
| H-10, H-8 | 7.35 | C5 | 137.95 |
| H-11, H-7 | 7.18 | C10, C-8 | 129.85 |
| H-9 | 7.10 | C3 | 127.74 |
| NH | 5.96 | C9 | 123.83 |
| C2 | 121.11 | ||
| C11, C-7 | 120.73 | ||
| Data derived from a representative 7-azaindole derivative. amazonaws.com |
High-Resolution Mass Spectrometry (HRMS)uni-rostock.deamazonaws.comacs.orgresearchgate.netrsc.orgrsc.org
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a compound with high accuracy. It provides a precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the calculation of the molecular formula. This technique is essential for confirming the identity of newly synthesized this compound derivatives and distinguishing them from compounds with similar nominal masses. rsc.orgrsc.org The structures of novel compounds are often confirmed by a combination of IR, ¹H-NMR, ¹³C-NMR, and HRMS data. rsc.orgrsc.org
Infrared (IR) Spectroscopyuni-rostock.deamazonaws.comacs.orgresearchgate.netrsc.orgipb.ptrsc.orgrsc.org
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of different types of chemical bonds. For this compound derivatives, IR spectroscopy can confirm the presence of key functional groups such as N-H bonds in the pyrrole (B145914) ring, C=N bonds in the pyridine (B92270) ring, and aromatic C-H bonds. amazonaws.comshd-pub.org.rs The gas-phase IR spectrum of the parent compound, 7-azaindole, has been extensively studied and assigned. rsc.org
A table of characteristic IR absorption frequencies for a 7-azaindole derivative is provided below.
| Functional Group | Vibrational Frequency (cm⁻¹) |
| N-H (stretch) | ~3450 (broad) |
| C-H (aromatic stretch) | ~3104 |
| C=N (stretch) | ~1616 |
| C=C (aromatic stretch) | ~1502-1569 |
| Data derived from a representative 7-azaindole derivative. shd-pub.org.rs |
Chromatographic Methods for Quantification in Research Samples (e.g., HPLC, LC-MS)
Chromatographic techniques are essential for the purification and quantification of this compound derivatives in various research samples.
High-Performance Liquid Chromatography (HPLC) is a widely used method for separating, identifying, and quantifying components in a mixture. In the context of this compound research, HPLC is used to assess the purity of synthetic compounds and to quantify their concentrations in biological assays. nih.govnih.gov Different stationary phases (e.g., C18, phenyl) and mobile phase compositions are optimized to achieve the desired separation. amazonaws.com
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive detection capabilities of mass spectrometry. This hyphenated technique is particularly useful for analyzing complex mixtures and for quantifying low levels of compounds in biological matrices. LC-MS/MS, which involves tandem mass spectrometry, can be used for highly selective and sensitive quantification, as well as for structural confirmation of metabolites. acs.org The experimental details for the synthesis and analysis of 7-azaindole derivatives often include characterization by LC-MS. acs.org
Advanced Imaging Techniques for Cellular Localization and Target Distribution Studies
Understanding the subcellular localization and tissue distribution of this compound-based compounds is crucial for elucidating their mechanism of action. Advanced imaging techniques play a vital role in these studies.
The development of fluorescently labeled analogs of this compound allows for their visualization within cells and tissues using fluorescence microscopy. The intrinsic fluorescence of the 7-azaindole core can be exploited, or a fluorescent tag can be chemically attached to the molecule. rsc.orgnih.gov For example, the fluorescence of 7-azaindole has been used as a probe to study nucleic acid structure and dynamics. nih.gov Studies have also focused on the synthesis of fluorescent 7-azaindole derivatives and their potential applications. rsc.org The development of intrinsically fluorescent nucleoside analogues, such as 6-phenylpyrrolocytidine, highlights the potential for creating environmentally responsive probes. nih.gov These imaging studies can provide valuable information on whether a compound reaches its intended intracellular target.
Future Perspectives and Research Trajectories for 6 Phenyl 1h Pyrrolo 2,3 B Pyridine
Unexplored Biological Targets and Therapeutic Areas for 6-phenyl-1H-pyrrolo[2,3-b]pyridine
While the 1H-pyrrolo[2,3-b]pyridine core is well-documented as a hinge-binder for various kinases, leading to the development of potent inhibitors for targets like Fibroblast Growth Factor Receptor (FGFR) and Cyclin-Dependent Kinase 8 (CDK8), many other biological targets remain unexplored. The inherent structure of the scaffold presents opportunities to target other enzyme classes and receptor families.
Given that derivatives have shown activity against kinases like FGFR and CDK8, a logical next step is to explore other kinase families that play crucial roles in disease. This could include:
Janus Kinases (JAKs): Central to cytokine signaling pathways implicated in inflammatory diseases and certain cancers.
Receptor Tyrosine Kinases (RTKs): Beyond FGFR, other RTKs like VEGFR, PDGFR, and EGFR are validated targets in oncology and other proliferative diseases.
Non-receptor Tyrosine Kinases: Such as the Src family kinases, which are involved in cancer cell proliferation, survival, and metastasis.
Furthermore, the scaffold could be investigated for activity against non-kinase targets, such as phosphodiesterases (PDEs), histone deacetylases (HDACs), or even G-protein coupled receptors (GPCRs), expanding its therapeutic potential beyond oncology.
Application in Neglected Diseases
Neglected tropical diseases (NTDs) and other diseases predominantly affecting impoverished populations represent a significant area of unmet medical need. The development of new chemotherapies is hampered by issues of drug resistance and toxicity with current treatments. The pyrrolo[2,3-b]pyridine scaffold could offer a starting point for novel therapeutics in this area.
Malaria and Tuberculosis: Both diseases require new drugs due to increasing resistance. Kinases in Plasmodium falciparum, such as calcium-dependent protein kinases (CDPKs), are essential for the parasite's life cycle and represent viable drug targets. The proven kinase-inhibiting ability of the this compound scaffold makes it a candidate for developing novel antimalarials. Similarly, targeting essential mycobacterial enzymes could yield new treatments for tuberculosis.
Leishmaniasis and Trypanosomiasis: These protozoan diseases are part of the NTD landscape. Structure-based drug design against essential parasite enzymes, a strategy that has been explored for trypanosomatid diseases, could be applied to derivatives of this compound.
Combination Therapies with Existing Modalities
To enhance efficacy and overcome drug resistance, combining targeted agents like this compound derivatives with existing therapies is a promising strategy.
With FGFR Inhibitors: For cancers driven by FGFR aberrations, resistance can emerge through upregulation of bypass signaling pathways, such as the PI3K/AKT/mTOR pathway. Combining an FGFR inhibitor based on the pyrrolo[2,3-b]pyridine scaffold with an mTOR or PI3K inhibitor could create a synergistic antitumor effect and overcome this resistance. Another approach is to combine them with chemotherapy agents like nab-paclitaxel, which can enhance sensitivity in tumor cells, even those without deregulated FGFR expression, by impacting the MAPK signaling pathway.
With CDK8 Inhibitors: CDK8 inhibition can sensitize cancer cells to other treatments. In RAS-mutant cancers, combining CDK8 inhibitors with MEK inhibitors has shown enhanced therapeutic response in vitro and in vivo by preventing the compensatory upregulation of pro-growth genes. For ER-positive breast cancers, combining CDK8/19 inhibitors with CDK4/6 inhibitors may prevent drug resistance. There is also a strong rationale for combining CDK8/19 inhibitors with HER2-targeting drugs in HER2+ breast cancer, as this approach can overcome resistance and lead to significant tumor suppression.
Integration with Emerging Technologies in Drug Discovery
The evolution of drug discovery technologies offers new avenues to exploit the potential of the this compound scaffold.
AI-driven Design: Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification of novel drug candidates and optimizing their properties. These computational tools can be used to screen vast virtual libraries of this compound derivatives against various targets, predict their activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and guide the de novo design of new compounds with improved efficacy and safety profiles.
PROTACs (Proteolysis-Targeting Chimeras): PROTACs are bifunctional molecules that induce the degradation of a target protein rather than just inhibiting it. A PROTAC consists of a "warhead" that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker. The this compound scaffold, as a known binder of kinases like FGFR and CDK8, could be developed into a warhead for a PROTAC, leading to the complete removal of these oncogenic proteins from the cell.
ADCs (Antibody-Drug Conjugates): ADCs are targeted therapies that use a monoclonal antibody to deliver a highly potent cytotoxic agent directly to tumor cells. The pyrrolo[2,3-b]pyridine core is related to pyrrolobenzodiazepines (PBDs), a class of DNA-damaging agents that have been successfully used as payloads in ADCs. Derivatives of this compound with high cytotoxicity could be developed as novel payloads for the next generation of ADCs, potentially offering a different mechanism of action compared to existing warheads.
Challenges and Opportunities in Scaffold Optimization for Improved Pharmacological Profiles
While the 1H-pyrrolo[2,3-b]pyridine scaffold is promising, optimizing it for clinical use presents both challenges and opportunities.
Challenges:
Synthesis: The synthesis of specifically substituted pyrrolopyridines can be complex. For instance, creating 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines has faced challenges with chemoselectivity in cross-coupling reactions and difficult final deprotection steps, which can lead to the formation of unwanted side products and low yields.
Selectivity: As with many kinase inhibitors, achieving high selectivity for the desired target over other kinases is a major hurdle. Off-target effects can lead to toxicity.
Physicochemical Properties: Early derivatives may have suboptimal properties such as poor solubility or high metabolic clearance, which need to be addressed through medicinal chemistry efforts.
Opportunities:
Structure-Activity Relationship (SAR) Studies: There is a significant opportunity to systematically explore the SAR of the this compound scaffold. Research has shown that substitutions at different positions on the pyrrolopyridine ring system can dramatically impact activity. For example, a trifluoromethyl substitution at the 5-position was found to be crucial for improving the activity of certain FGFR inhibitors.
Scaffold Hopping and Molecular Hybridization: Using the 1H-pyrrolo[2,3-b]pyridine as a core, new compounds can be designed by "hopping" from known scaffolds or by hybridizing structural features from other successful inhibitors. This approach has been used to develop potent CSF1R inhibitors by merging fragments of the drug Pexidartinib with a pyrrolopyrimidine nucleus.
Improving Ligand Efficiency: Optimization efforts can focus on increasing the binding affinity per atom, thereby improving ligand efficiency. This can lead to potent compounds with lower molecular weight, which often translates to better drug-like properties.
Q & A
What are common synthetic routes for 6-phenyl-1H-pyrrolo[2,3-b]pyridine derivatives?
Level: Basic
Answer:
Key synthetic strategies include:
- Palladium-catalyzed cross-coupling : Suzuki-Miyaura reactions with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) to introduce aryl/heteroaryl groups at the 3- or 5-positions .
- Regioselective functionalization : Chlorination of 7-azaindole N-oxide followed by cyanation or nucleophilic substitution to access intermediates like 2-[(1H-pyrrolo[2,3-b]pyridin-4-yl)methylamino]-5-fluoronicotinic acid .
- N-Alkylation : Using benzyl bromide or alkyl halides (e.g., NaH/MeI in THF) to modify the pyrrole nitrogen .
- Multicomponent reactions : SnCl₂-catalyzed reactions to generate quinoline-fused derivatives .
How can structure-activity relationship (SAR) studies optimize kinase inhibition by pyrrolo[2,3-b]pyridines?
Level: Advanced
Answer:
SAR-driven optimization focuses on:
- Hinge-binding motifs : The 1H-pyrrolo[2,3-b]pyridine core acts as a hinge binder in kinases (e.g., FGFR1, JAK3). Substituents at the 5-position (e.g., trifluoromethyl) enhance hydrogen bonding with glycine residues (e.g., G485 in FGFR1) .
- Hydrophobic pocket interactions : Methoxyphenyl or benzoyl groups at the 3-position improve selectivity and potency. For example, compound 4h (FGFR1 IC₅₀ = 7 nM) leverages a 3,4-dimethoxyphenyl group to occupy the hydrophobic pocket .
- Polar substituents : Hydroxyl or amine groups at the 1-position improve solubility and pharmacokinetics .
What analytical techniques confirm the structure and purity of pyrrolo[2,3-b]pyridine derivatives?
Level: Basic
Answer:
- NMR spectroscopy : ¹H/¹³C NMR identifies regioselectivity in substituted derivatives (e.g., distinguishing 4-chloro vs. 6-bromo isomers) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formulas, particularly for halogenated intermediates (e.g., 6-bromo-1H-pyrrolo[2,3-b]pyridine, [M+H]⁺ = 197.9632) .
- HPLC purity analysis : Essential for biological testing, especially for compounds with IC₅₀ < 10 nM in kinase assays .
How can researchers address poor solubility of pyrrolo[2,3-b]pyridine derivatives in biological assays?
Level: Advanced
Answer:
- Hydrophilic substituents : Introduce hydroxyl, amine, or polyethylene glycol (PEG) chains at the 1- or 5-positions .
- Prodrug strategies : Convert free amines to phosphate esters or carbamates for improved aqueous solubility .
- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability in cell-based assays .
How to resolve discrepancies in bioactivity data across different studies?
Level: Advanced
Answer:
- Assay conditions : Compare enzyme vs. cell-based assays. For example, BTK inhibitors may show IC₅₀ < 10 nM in enzymatic assays but reduced activity in RIN5F cell models due to efflux pumps .
- Target specificity : JAK3 inhibitors (e.g., 1H-pyrrolo[2,3-b]pyridine-5-carboxamides) may cross-react with JAK1/2 in certain cell lines, requiring isoform-specific profiling .
- Crystallography : Validate binding modes using X-ray structures (e.g., FGFR1-compound 4h complex shows hydrogen bonding with D641 and V492) .
What are key intermediates for functionalizing pyrrolo[2,3-b]pyridines?
Level: Basic
Answer:
- Halogenated derivatives : 6-Bromo-1H-pyrrolo[2,3-b]pyridine (CAS 143468-13-7) enables Suzuki couplings or aminations .
- N-Oxides : 1H-Pyrrolo[2,3-b]pyridine 7-oxide (CAS 55052-24-9) facilitates regioselective nitration or chlorination .
- Boronic esters : 5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine (CAS 754214-56-7) for cross-coupling .
How to design selective kinase inhibitors using computational methods?
Level: Advanced
Answer:
- Molecular docking : Predict binding poses in kinase ATP pockets (e.g., FGFR1’s hinge region). Compound 4h forms hydrogen bonds with N568 and E571 .
- Free-energy perturbation (FEP) : Quantify substituent effects on binding affinity (e.g., trifluoromethyl vs. methoxy groups) .
- ADMET modeling : Optimize logP (<3) and polar surface area (>60 Ų) to balance permeability and solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
